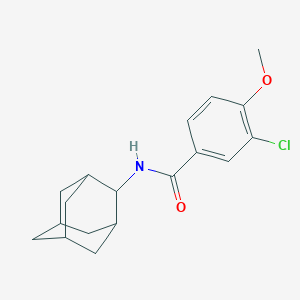![molecular formula C19H16N2O3S B278525 N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B278525.png)
N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide, also known as HCTMN, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a member of the thioamide family and has a molecular weight of 365.45 g/mol.
Wirkmechanismus
The mechanism of action of N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has been shown to have a significant impact on various biochemical and physiological processes. It has been found to reduce the levels of oxidative stress markers in the body, which can lead to a range of health benefits. N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has also been shown to reduce inflammation in the body and improve cardiovascular health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide in lab experiments is its high purity, which ensures accurate and reliable results. However, one of the limitations is its relatively high cost, which can limit its use in some research studies.
Zukünftige Richtungen
There are several future directions for research on N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide. One area of interest is the development of N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide-based drugs for cancer treatment. Another area of research is the exploration of N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide's potential as an antioxidant and anti-inflammatory agent. Additionally, further studies are needed to fully understand the mechanism of action of N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide and its impact on various physiological processes.
Synthesemethoden
The synthesis of N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide involves the reaction of 2-amino-3-methoxynaphthalene with 2-hydroxybenzenethiol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide in high purity.
Wissenschaftliche Forschungsanwendungen
N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has been studied for its potential therapeutic applications in various fields of science. It has shown promising results in cancer research, where it exhibits cytotoxic activity against cancer cells. N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide has also been studied for its anti-inflammatory, antioxidant, and antimicrobial properties.
Eigenschaften
Produktname |
N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide |
|---|---|
Molekularformel |
C19H16N2O3S |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
N-[(2-hydroxyphenyl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C19H16N2O3S/c1-24-17-11-13-7-3-2-6-12(13)10-14(17)18(23)21-19(25)20-15-8-4-5-9-16(15)22/h2-11,22H,1H3,(H2,20,21,23,25) |
InChI-Schlüssel |
PNQFJGGCIDAODM-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=CC=CC=C3O |
Kanonische SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B278442.png)
![3-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B278445.png)
![N-[(5-bromo-6-methylpyridin-2-yl)carbamothioyl]-3-chloro-4-methoxybenzamide](/img/structure/B278448.png)

![N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B278451.png)
![3,5-dimethoxy-N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B278454.png)
![N-{4-chloro-3-[(2,2-dimethylpropanoyl)amino]phenyl}butanamide](/img/structure/B278455.png)
![N-[4-chloro-3-(isobutyrylamino)phenyl]butanamide](/img/structure/B278456.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-3-methylbutanamide](/img/structure/B278457.png)
![4-ethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278461.png)
![3-(benzyloxy)-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B278462.png)
![2-bromo-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B278466.png)
![N-[(5-iodopyridin-2-yl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B278467.png)
![N-[2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B278468.png)